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Introduction
The advent of immune checkpoint inhibitors (ICIs) targeting the PD-1/PD-L1 axis has

revolutionized cancer therapy. However, a significant number of patients do not respond to

these therapies, prompting the search for combination strategies to enhance their efficacy. One

promising approach is the combination of PD-L1 inhibitors with agents that target intracellular

immune checkpoints. BAY-405 is a potent and selective, orally bioavailable small-molecule

inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as

Hematopoietic Progenitor Kinase 1 (HPK1).[1][2]

MAP4K1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR)

signaling.[3] Upon TCR engagement, MAP4K1 phosphorylates the adaptor protein SLP-76,

leading to its degradation and a dampening of the T-cell response.[3][4] The tumor

microenvironment often contains factors like PGE2 and TGFβ, which can enhance MAP4K1

activity, further suppressing anti-tumor immunity.[1][2] By inhibiting MAP4K1, BAY-405
enhances T-cell immunity and overcomes this suppression.[1][2]

The combination of BAY-405 with a PD-L1 checkpoint inhibitor represents a complementary,

dual-pronged attack on tumor-induced immune evasion. While PD-L1 blockade restores T-cell

function by targeting the co-stimulatory signal (Signal 2), BAY-405 enhances the primary TCR

signal (Signal 1).[5] Preclinical studies have demonstrated that this combination results in a
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superior anti-tumor impact compared to either agent alone, highlighting its potential as a

powerful immuno-oncology regimen.[1][2]

These application notes provide an overview of the preclinical data for BAY-405 and detailed

protocols for evaluating its combination with PD-L1 inhibitors in experimental settings.

Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for BAY-405.

Table 1: In Vitro Activity of BAY-405

Assay Type Target/Endpoint IC50 Value Reference(s)

Binding Competition

Assay
MAP4K1 (HPK1) 6 nM [6]

Kinase Inhibitor Assay

(10 µM ATP)
MAP4K1 (HPK1) 11 nM [5]

ATP Binding

Competition Assay
MAP4K1 (HPK1) 6.2 nM [5]

High ATP Kinase

Activity Assay (1 mM

ATP)

MAP4K1 (HPK1) 56 nM [5]

Cellular Assay
SLP76

Phosphorylation
0.63 µM [5][6]

Table 2: Kinase Selectivity of BAY-405

Parameter Value Reference(s)

ROCK2 Selectivity Ratio 130 [5]

Selectivity Score (S) against

373 kinases (80% inhibition at

1 µM)

0.080 [5]
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Table 3: Preclinical In Vivo Efficacy of BAY-405 and Anti-PD-L1 Combination

Tumor Model Treatment Group Outcome Reference(s)

B16 Melanoma

(Subcutaneous)

BAY-405 + Anti-PD-L1

Ab

More profound tumor-

suppressive effect

than single agents

[1]

B16 Melanoma (Lung

Colonization)

BAY-405 + Anti-PD-L1

Ab

More profound tumor-

suppressive effect

than single agents

[1]

EMT6 Breast Cancer
BAY-405 (single

agent)

Demonstrated anti-

tumor efficacy
[1][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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